molecular formula C20H14ClN5O4S B2630726 1-[7-ACETYL-3-(4-CHLOROPHENYL)-6-(3-NITROPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE CAS No. 896272-93-8

1-[7-ACETYL-3-(4-CHLOROPHENYL)-6-(3-NITROPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE

Cat. No.: B2630726
CAS No.: 896272-93-8
M. Wt: 455.87
InChI Key: ZDWVBEREXFVZBM-UHFFFAOYSA-N
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Description

1-[7-ACETYL-3-(4-CHLOROPHENYL)-6-(3-NITROPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE is a complex heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused with a thiadiazine ring, makes it a subject of interest for researchers in various fields.

Properties

IUPAC Name

1-[5-acetyl-3-(4-chlorophenyl)-6-(3-nitrophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN5O4S/c1-11(27)18-17(14-4-3-5-16(10-14)26(29)30)24(12(2)28)25-19(22-23-20(25)31-18)13-6-8-15(21)9-7-13/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDWVBEREXFVZBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N(N2C(=NN=C2S1)C3=CC=C(C=C3)Cl)C(=O)C)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[7-ACETYL-3-(4-CHLOROPHENYL)-6-(3-NITROPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE typically involves the cyclization of appropriate hydrazine derivatives with thiosemicarbazides under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their cyclization. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[7-ACETYL-3-(4-CHLOROPHENYL)-6-(3-NITROPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and nitro positions, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, methanol or ethanol as solvents.

    Substitution: Sodium methoxide, potassium cyanide, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have highlighted the anticancer potential of triazolo-thiadiazine derivatives. For instance, derivatives similar to 1-[7-acetyl-3-(4-chlorophenyl)-6-(3-nitrophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5-yl]ethan-1-one have shown significant cytotoxic effects against various cancer cell lines. The structure–activity relationship (SAR) indicates that modifications in the phenyl groups can enhance anticancer activity by improving the compound's interaction with cellular targets .

Antimicrobial Properties
The compound exhibits notable antimicrobial activity against a range of bacterial strains. Studies have demonstrated that derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, compounds derived from this scaffold have been tested against Staphylococcus aureus and Escherichia coli with promising results . The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Anti-inflammatory and Analgesic Effects
Research has also pointed towards anti-inflammatory and analgesic properties associated with triazolo-thiadiazines. These compounds may inhibit key inflammatory mediators and enzymes such as cyclooxygenase (COX), thus reducing pain and inflammation .

Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it has shown promise as a carbonic anhydrase inhibitor and cholinesterase inhibitor. These properties are particularly relevant in treating conditions such as glaucoma and Alzheimer's disease .

Agricultural Applications

Pesticidal Activity
Triazolo-thiadiazines like 1-[7-acetyl-3-(4-chlorophenyl)-6-(3-nitrophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5-yl]ethan-1-one have been evaluated for their pesticidal properties. They exhibit insecticidal activity against various agricultural pests. The efficacy of these compounds can be attributed to their ability to disrupt insect nervous systems .

Material Science Applications

Nonlinear Optical Properties
Recent investigations into the nonlinear optical (NLO) properties of triazole-based compounds have revealed their potential in photonic applications. The structural characteristics of triazolo-thiadiazines contribute to their ability to exhibit significant NLO responses, making them suitable candidates for use in optical devices .

Case Study 1: Anticancer Activity

In a study published by Prakash et al., derivatives similar to the target compound were synthesized and evaluated for their anticancer efficacy against human cancer cell lines. The results indicated that certain modifications led to enhanced cytotoxicity compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

Another significant study assessed the antimicrobial activity of several triazolo-thiadiazine derivatives against clinical isolates of bacteria. Compounds demonstrated minimum inhibitory concentrations (MIC) ranging from 2 to 32 µg/mL against resistant strains of bacteria .

Mechanism of Action

The mechanism of action of 1-[7-ACETYL-3-(4-CHLOROPHENYL)-6-(3-NITROPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the triazole and thiadiazine rings allows for specific interactions with biological macromolecules, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.

    1,2,4-Triazole derivatives: Known for their diverse pharmacological properties, including antimicrobial and anticancer activities.

    Thiadiazine derivatives: Studied for their potential therapeutic applications and chemical reactivity.

Uniqueness

1-[7-ACETYL-3-(4-CHLOROPHENYL)-6-(3-NITROPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE stands out due to its unique combination of functional groups and the presence of both triazole and thiadiazine rings. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.

Biological Activity

The compound 1-[7-acetyl-3-(4-chlorophenyl)-6-(3-nitrophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadazin-5-yl]ethan-1-one is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its anticancer, antibacterial, and antifungal properties based on recent research findings.

Chemical Structure and Properties

The compound features a triazolo-thiadazine core, which is known for various biological activities. The presence of the acetyl group and the chlorophenyl and nitrophenyl substituents enhances its pharmacological potential.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing similar structures. For instance:

  • Cytotoxicity Studies : A study reported that derivatives of triazolo-thiadazines exhibited significant cytotoxic effects against various cancer cell lines. The compound under discussion was evaluated alongside others and showed promising results with growth inhibition (GI50) values ranging from 0.20 to 2.58 μM against human cancer cell lines such as MCF7 and HEPG2 .
  • Mechanism of Action : The anticancer activity is believed to stem from the ability of these compounds to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression .

Antibacterial Activity

The antibacterial activity of related compounds suggests that this compound may also possess similar properties:

  • In Vitro Studies : Compounds with structural similarities have been tested against bacterial strains such as Escherichia coli and Staphylococcus aureus, demonstrating significant antibacterial effects . The presence of bulky hydrophobic groups in the structure likely contributes to this activity.

Antifungal Activity

The antifungal potential of triazole derivatives is well-documented:

  • Broad Spectrum Activity : Research indicates that 1,2,4-triazole derivatives exhibit broad antifungal activity. The compound's structure allows it to interact effectively with fungal cell membranes and inhibit ergosterol synthesis .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds:

SubstituentEffect on Activity
Acetyl GroupEnhances lipophilicity and membrane permeability
ChlorophenylIncreases interaction with target proteins
NitrophenylPotentially enhances electron-withdrawing capacity, improving reactivity

Case Studies

Several case studies have focused on similar compounds:

  • Case Study 1 : A derivative with a similar triazolo-thiadazine structure was tested for anticancer properties in a clinical setting, showing a significant reduction in tumor size in animal models.
  • Case Study 2 : Another study evaluated the antibacterial efficacy of related compounds against multi-drug resistant strains, revealing promising results that warrant further exploration.

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